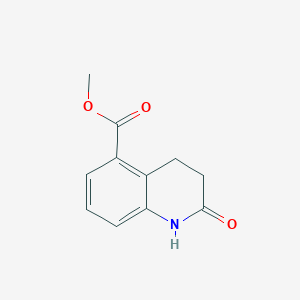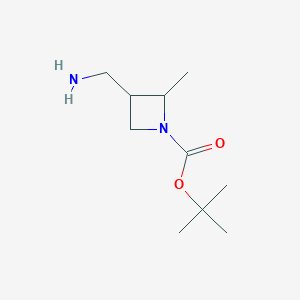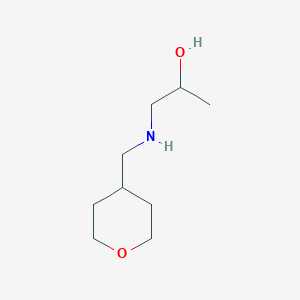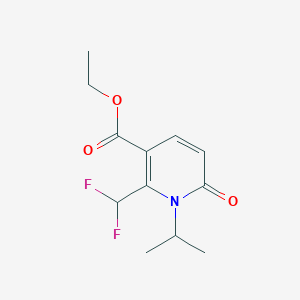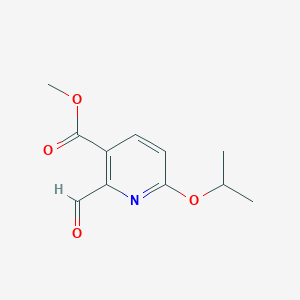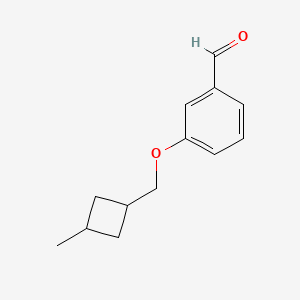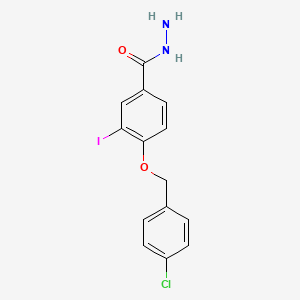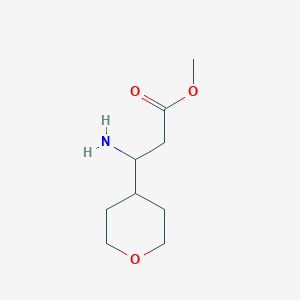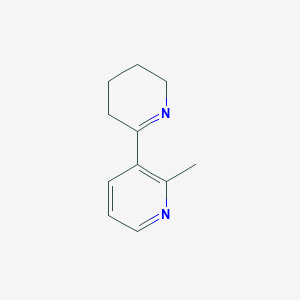
2'-Methyl-3,4,5,6-tetrahydro-2,3'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Methyl-3,4,5,6-tetrahydro-2,3’-bipyridine is a heterocyclic compound featuring a bipyridine structure with a methyl group at the 2’ position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Methyl-3,4,5,6-tetrahydro-2,3’-bipyridine typically involves the hydrogenation of bipyridine derivatives. One common method is the catalytic hydrogenation of 2,3’-bipyridine using hydrogen gas in the presence of a palladium or platinum catalyst under high pressure .
Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, often involving temperature control and the use of solvents to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions: 2’-Methyl-3,4,5,6-tetrahydro-2,3’-bipyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be further reduced to form fully saturated bipyridine derivatives.
Substitution: The methyl group and the nitrogen atoms in the bipyridine ring can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly used.
Major Products:
Oxidation: N-oxides of 2’-Methyl-3,4,5,6-tetrahydro-2,3’-bipyridine.
Reduction: Fully saturated bipyridine derivatives.
Substitution: Various substituted bipyridine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2’-Methyl-3,4,5,6-tetrahydro-2,3’-bipyridine has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Wirkmechanismus
The mechanism of action of 2’-Methyl-3,4,5,6-tetrahydro-2,3’-bipyridine involves its interaction with molecular targets such as enzymes and receptors. The bipyridine structure allows it to form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo redox reactions makes it a potential candidate for redox-based therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: A versatile solvent used in organic synthesis.
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine: Known for its biological activities.
Uniqueness: 2’-Methyl-3,4,5,6-tetrahydro-2,3’-bipyridine stands out due to its unique bipyridine structure, which imparts distinct chemical properties and reactivity. Its ability to form stable coordination complexes and participate in various chemical reactions makes it a valuable compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C11H14N2 |
|---|---|
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
2-methyl-3-(2,3,4,5-tetrahydropyridin-6-yl)pyridine |
InChI |
InChI=1S/C11H14N2/c1-9-10(5-4-8-12-9)11-6-2-3-7-13-11/h4-5,8H,2-3,6-7H2,1H3 |
InChI-Schlüssel |
QOWJTQLOHSGCTR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=N1)C2=NCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl 4-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B15229952.png)
